molecular formula C5H5NO2 B1194761 1-Cyanovinyl acetate CAS No. 3061-65-2

1-Cyanovinyl acetate

Cat. No.: B1194761
CAS No.: 3061-65-2
M. Wt: 111.1 g/mol
InChI Key: LFSHREXVLSTLFB-UHFFFAOYSA-N
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Mechanism of Action

C5H5NO2C_5H_5NO_2C5​H5​NO2​

. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It’s known that cyanovinyl derivatives can participate in various chemical reactions. For instance, cyanovinyl phosphate, derived from 1-cyanovinyl acetate, shows interesting hydrolysis behavior, converting uridine to uridine monophosphate and phosphate to pyrophosphate. This suggests that this compound may play a role in biochemical pathways involving these conversions.

Biochemical Analysis

Biochemical Properties

1-Cyanovinyl acetate plays a significant role in biochemical reactions, particularly in the formation of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to organic substrates. For instance, it can act as a dienophile in Diels-Alder reactions, forming adducts with dienes . This interaction is crucial in synthetic organic chemistry, where it helps in the construction of complex molecular architectures.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For example, it can act as an inhibitor in certain enzymatic reactions, preventing the substrate from binding to the active site . This inhibition can lead to changes in the overall metabolic activity of the cell. Furthermore, this compound can influence gene expression by interacting

Preparation Methods

1-Cyanovinyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with acrylonitrile in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-Cyanovinyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Cyanovinyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both the cyano and acetate groups, which provides a versatile reactivity profile for various synthetic applications .

Properties

IUPAC Name

1-cyanoethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSHREXVLSTLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184676
Record name Acetic acid, 1-cyanovinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3061-65-2
Record name 2-(Acetyloxy)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3061-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 1-cyanovinyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1-cyanovinyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanovinyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-cyanovinyl acetate in organic synthesis?

A1: this compound serves as a valuable dienophile in Diels-Alder reactions. [, , , , , , , ] This reaction allows for the construction of complex cyclic structures from simpler starting materials, making it a powerful tool in synthetic organic chemistry.

Q2: Can you give an example of how this compound's regioselectivity in Diels-Alder reactions has been studied?

A2: Researchers investigated the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with this compound. [] They found that the reaction exclusively yielded the ortho isomer, highlighting the influence of steric effects on the reaction's regioselectivity.

Q3: Are there any examples of using this compound to access natural product scaffolds?

A3: Yes, this compound has been utilized in several synthetic routes towards natural product scaffolds. For example, it was used in the synthesis of the gastroprotective substance AI-77-B and its analogs. [] Additionally, it served as a starting point in synthetic studies towards furanoheliangolides, where a Diels-Alder reaction with this compound was a key step. []

Q4: Has this compound played a role in the synthesis of any carbohydrate derivatives?

A4: Yes, this compound has proven useful in carbohydrate synthesis. Researchers successfully synthesized undeculofuranoside derivatives of herbicidins and related analogs, leveraging the Diels-Alder adduct of furan and this compound as a crucial building block. [] This adduct was further employed in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which acted as precursors for protected 2,6-anhydrohepturonic acid derivatives. These derivatives proved valuable for constructing (1→3)-C,C-linked trisaccharides. []

Q5: Beyond Diels-Alder reactions, are there other reactions where this compound displays unique reactivity?

A5: Interestingly, during efforts to leverage a Pt(II)-catalyzed carbocycloisomerization, researchers discovered that bis(this compound) could be used to generate 3-oxidopyrylium ions. [] This unexpected reactivity highlights the potential for this compound derivatives to participate in novel synthetic transformations.

Q6: Has the conformational behavior of this compound been investigated?

A6: Yes, researchers used multiple-mode two-dimensional infrared (2D-IR) spectroscopy to map the molecular conformations of this compound in solution. [] By analyzing the transition dipole moments of different vibrational modes, they determined the three-dimensional structure and population distribution of the molecule's conformers.

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